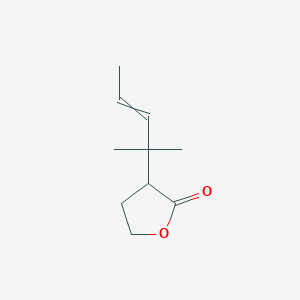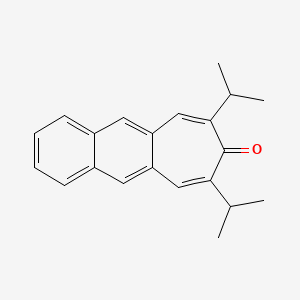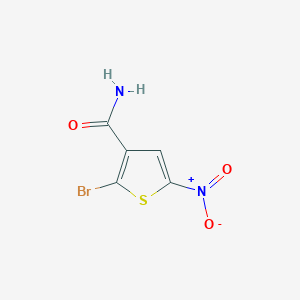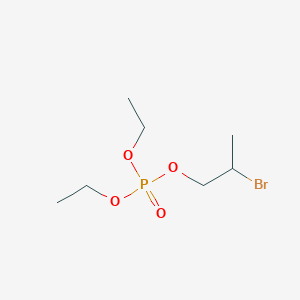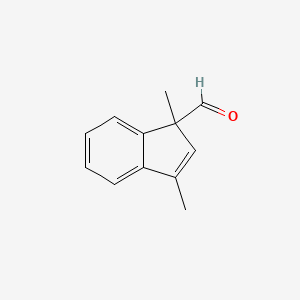
1,3-Dimethyl-1H-indene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-indene-1-carbaldehyde is an organic compound that belongs to the indene family It is characterized by the presence of a carbaldehyde group attached to the indene ring system, which is further substituted with two methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,3-dimethylindene with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indene-1-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Medicine: The compound can be used in the design of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The indene ring system provides a stable aromatic framework that can interact with various molecular targets, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2,3-dihydroindene: Contains a saturated ring, altering its chemical properties and reactivity.
1,1-Dimethylindene: Has a different substitution pattern, affecting its overall reactivity and applications.
Uniqueness
1,3-Dimethyl-1H-indene-1-carbaldehyde is unique due to the presence of both the aldehyde group and the indene ring system, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
57707-59-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,3-dimethylindene-1-carbaldehyde |
InChI |
InChI=1S/C12H12O/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-8H,1-2H3 |
InChI Key |
ABELWVVIQBHXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


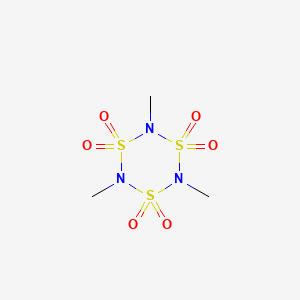
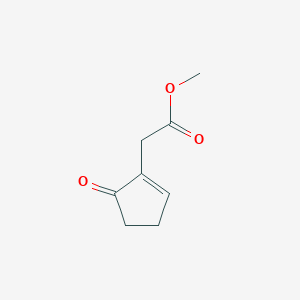
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
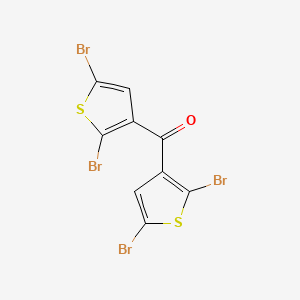
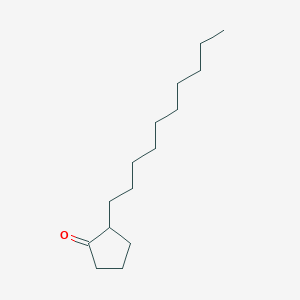
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
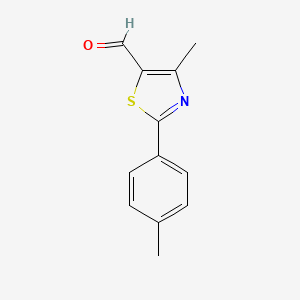
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
